N'-{1-[(4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHOXYPHENYL)THIOUREA
Overview
Description
N’-{1-[(4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHOXYPHENYL)THIOUREA is a complex organic compound characterized by its unique structure, which includes pyrazole and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{1-[(4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHOXYPHENYL)THIOUREA typically involves multi-step reactions. One common method includes the cyclocondensation of hydrazine with carbonyl compounds to form pyrazole intermediates . These intermediates are then further reacted with ethoxyaniline derivatives under controlled conditions to introduce the ethoxy groups and thiourea functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’-{1-[(4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiourea moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N’-{1-[(4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHOXYPHENYL)THIOUREA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-{1-[(4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)HEPTANAMIDE
- 2-((4-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)PH)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
N’-{1-[(4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHOXYPHENYL)THIOUREA is unique due to its specific combination of pyrazole and thiourea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-[[4-[(4-ethoxyphenyl)carbamothioylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O2S2/c1-3-34-22-9-5-18(6-10-22)28-24(36)30-20-13-26-32(15-20)17-33-16-21(14-27-33)31-25(37)29-19-7-11-23(12-8-19)35-4-2/h5-16H,3-4,17H2,1-2H3,(H2,28,30,36)(H2,29,31,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPPFHZSZXPMCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC4=CC=C(C=C4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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